molecular formula C15H14ClNO2S B5720160 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide

Cat. No. B5720160
M. Wt: 307.8 g/mol
InChI Key: VFTDDVBKZSBJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide, also known as CBTH, is a compound that belongs to the class of thioamides. This compound has gained attention due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide involves the inhibition of various signaling pathways such as NF-κB and STAT3. 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. Similarly, 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide inhibits the activation of STAT3 by blocking the phosphorylation of STAT3, which prevents its dimerization and subsequent gene expression.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has been found to improve glucose metabolism and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has several advantages for lab experiments such as its high purity and stability. However, 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has limitations such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide have not been fully elucidated, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide. One direction is to investigate the toxicity and pharmacokinetics of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide in vivo to determine its potential as a therapeutic agent. Another direction is to develop novel formulations of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide to improve its solubility and bioavailability. Additionally, further research is needed to investigate the potential of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide is a compound that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide have been discussed in this paper. Further research is needed to fully elucidate the potential of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide involves the reaction between 2-hydroxybenzamide and 4-chlorobenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction yields 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide as a white solid with a melting point of 173-175°C.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Studies have shown that 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide exhibits anti-inflammatory and anti-cancer activities by inhibiting the NF-κB and STAT3 signaling pathways. 2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide has also been found to have anti-diabetic effects by regulating glucose metabolism and insulin sensitivity.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-7-5-11(6-8-12)9-20-10-15(19)17-13-3-1-2-4-14(13)18/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTDDVBKZSBJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide

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